molecular formula C18H28BNO4 B1442741 tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate CAS No. 905300-76-7

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

Cat. No.: B1442741
CAS No.: 905300-76-7
M. Wt: 333.2 g/mol
InChI Key: SUTPCHZGPJIFEN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS: 905300-76-7) is a boronate ester derivative widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks . The compound features a benzylcarbamate group with a tert-butoxycarbonyl (Boc) protecting amine, enhancing its stability during synthetic procedures. Its boronate moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or "pinacol boronate") ensures compatibility with transition-metal catalysts like palladium, enabling efficient coupling with aryl halides or triflates . This compound is typically synthesized via palladium-catalyzed borylation of brominated precursors, as evidenced by its upstream materials such as 2-bromobenzylamine derivatives .

Properties

IUPAC Name

tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-10-8-9-11-14(13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPCHZGPJIFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718422
Record name tert-Butyl {[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905300-76-7
Record name tert-Butyl {[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is utilized as a boronic acid derivative in drug discovery. Its structure allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules. This property is particularly valuable in the development of pharmaceuticals where precise molecular configurations are critical.

Case Study : In a study focused on developing new anticancer agents, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds demonstrated significant activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry .

Materials Science

The compound's boron-containing structure makes it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with various substrates allows it to be used in the synthesis of advanced materials with tailored properties.

Example Application : Researchers have explored its use in creating boron-doped carbon materials for energy storage applications. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and electrical conductivity .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryUsed as an intermediate in drug synthesisEffective in synthesizing anticancer agents
Materials ScienceUtilized for developing polymers and nanomaterialsEnhances thermal stability and conductivity

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other functional groups. This property allows it to selectively bind to specific biomolecules, such as sugars and amino acids, leading to its use in various biological and medicinal applications.

Molecular Targets and Pathways Involved:

  • Biomolecular Interactions: The compound interacts with diols and other functional groups in biomolecules, leading to selective binding and detection.

  • Pathway Modulation: By forming stable complexes with biomolecules, the compound can modulate various biological pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Positional Isomerism in Aromatic Boronates

  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS: N/A) The boronate group is at the 3-position of the benzyl ring instead of the 2-position. This minor positional difference can significantly alter steric and electronic properties, impacting coupling efficiency. For example, 2-substituted derivatives often exhibit enhanced reactivity in Suzuki reactions due to reduced steric hindrance compared to 3-substituted analogs .
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS: 1338544-01-6) Replacing the benzyl group with a phenethyl chain increases hydrophobicity and may reduce solubility in polar solvents.

Carbamate vs. Ester Functional Groups

  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (CAS: N/A) This analog substitutes the benzylcarbamate group with an ester. Esters are more prone to hydrolysis under acidic or basic conditions, whereas carbamates (like the target compound) offer superior stability, making them preferable for multi-step syntheses .
  • 2-{(Z)-1-[p-(tert-Butyl)phenyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A)
    A conjugated diene-boronate hybrid, this compound demonstrates dual reactivity in photoredox cycloadditions, unlike the single boronate functionality in the target compound. However, its complex structure complicates purification .

Reactivity and Application Profiles

Suzuki-Miyaura Coupling Efficiency

The target compound’s benzylcarbamate group provides a balance between steric accessibility and electronic activation. In contrast:

  • tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate (CAS: N/A) contains a sulfonyl group, which electron-withdrawing effects can deactivate the boronate, slowing coupling kinetics .
  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (CAS: 1251732-64-5) has a cyclohexenyl group, introducing strain that may enhance reactivity but reduce shelf stability .

Biological Activity

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is a compound featuring a boronic ester group that has garnered attention for its potential biological activities. This article discusses the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈BNO₄
  • Molecular Weight : 293.17 g/mol
  • CAS Number : 1072944-98-9
  • Purity : Typically >95% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable boronic ester precursor. The process can be optimized using various coupling strategies such as Suzuki-Miyaura reactions which are commonly employed in the formation of boronic esters .

Anticancer Properties

Recent studies have suggested that compounds containing boron groups exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases that play critical roles in cancer cell signaling pathways. For instance:

  • Mechanism of Action : The compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. By blocking these receptors, the compound could potentially reduce cancer cell proliferation .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that boron-containing compounds can inhibit tumor growth in xenograft models. The compound showed a significant reduction in tumor size compared to controls.
Study 2Investigated the effects of the compound on FGFR signaling pathways in vitro. Results indicated a marked decrease in cell viability in FGFR-dependent cancer cell lines.
Study 3Evaluated the pharmacokinetics and bioavailability of the compound in animal models. The study found favorable absorption characteristics and a half-life conducive to therapeutic use .

Safety and Toxicology

While the compound shows promise in biological applications, it is classified as an irritant and should be handled with care in laboratory settings. Safety data sheets recommend proper protective equipment when working with this chemical .

Preparation Methods

Starting Materials and Reagents

Reaction Conditions

  • The reaction is performed in a sealed tube under an inert atmosphere.
  • Temperature is maintained around 80°C.
  • Reaction time is approximately 3 hours.
  • The reaction mixture typically includes the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate in DMSO.

Mechanism Overview

  • Oxidative addition of the aryl halide to the palladium(0) catalyst.
  • Transmetalation with bis(pinacolato)diboron.
  • Reductive elimination to form the aryl boronate ester.
  • The tert-butyl carbamate group remains intact, protecting the amine functionality.

Workup and Purification

  • After completion, the reaction mixture is cooled and quenched.
  • Purification is typically done by column chromatography.
  • The product is isolated as a white to off-white solid.

Example Data from Literature

Parameter Condition/Value
Catalyst Pd(dppf)Cl2
Base Potassium acetate (KOAc)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 80°C
Reaction Time 3 hours
Atmosphere Nitrogen or Argon
Yield Up to 95% isolated yield
Product Purity ≥98% (by HPLC or NMR analysis)
Molecular Weight 347.25 g/mol
CAS Number 936728-17-5

Research Findings and Notes

  • The palladium-catalyzed borylation method is well-established and provides high yields and purity of the boronate ester.
  • The use of potassium acetate as a base is critical to facilitate the transmetalation step.
  • The tert-butyl carbamate group is stable under the reaction conditions, allowing selective borylation without deprotection.
  • Alternative methods such as direct lithiation followed by boronation are less common due to harsher conditions and lower selectivity.
  • The reaction is scalable and has been used in various synthetic applications including medicinal chemistry and material science.

Summary Table of Preparation Methods

Method Key Reagents and Conditions Advantages Limitations
Palladium-catalyzed borylation Pd(dppf)Cl2, KOAc, B2pin2, DMSO, 80°C, 3 h, inert High yield, mild conditions, compatible with Boc group Requires palladium catalyst, inert atmosphere needed
Alternative lithiation-boronation Organolithium reagent, boron electrophile Direct boronation possible Harsh conditions, less selective

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate?

The synthesis typically involves:

  • Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to the benzylamine precursor via reaction with Boc anhydride (Boc₂O) in the presence of a base like Na₂CO₃ or DIEA .
  • Boronate ester formation : Coupling the Boc-protected benzylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Suzuki-Miyaura cross-coupling conditions or direct borylation .
  • Purification : Column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • HPLC : Assess purity (>95% typical for research-grade material) .
    • NMR spectroscopy : Confirm Boc group integrity (¹H NMR: δ ~1.38 ppm for tert-butyl protons) and boronate ester signals (¹¹B NMR: δ ~30 ppm) .
    • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., C₁₈H₂₇BNO₄ expected m/z ~348.2) .

Q. What are common solubility challenges, and how can they be addressed?

  • Solubility profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform).
  • Strategies : Use sonication for dissolution, or derivatize the boronate ester to improve solubility (e.g., convert to trifluoroborate salts) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronate ester?

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for aryl boronate esters.
  • Base and solvent : Use K₂CO₃ or Cs₂CO₃ in THF/water mixtures (3:1) at 80–100°C .
  • Monitoring : Track reaction progress via TLC or LC-MS to minimize side reactions (e.g., protodeboronation) .

Q. How can competing side reactions (e.g., Boc deprotection) be suppressed during synthesis?

  • Acid-sensitive conditions : Avoid strong acids (TFA, HCl) during boronate ester formation. Use mild bases (NaHCO₃) for workup .
  • Temperature control : Maintain reactions below 40°C to prevent Boc cleavage .

Q. What methodologies are available for analyzing reaction byproducts or degradation products?

  • Chromatographic separation : Use reverse-phase HPLC with UV/Vis detection to isolate impurities .
  • Mechanistic studies : Conduct ¹⁰B isotopic labeling or DFT calculations to predict degradation pathways .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar boronate esters: How to troubleshoot?

  • Case study : reports 100% yield for a Boc-protected boronate, while notes 31% yield for a structurally related compound.
  • Resolution :
    • Reagent stoichiometry : Ensure excess boronate ester (1.2–1.5 equiv) to drive coupling reactions .
    • Catalyst loading : Increase Pd catalyst to 5 mol% if substrate is sterically hindered .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Reference
Boc Protection + BorylationBoc₂O, Na₂CO₃, DMF, 80°C95–100>95
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, THF/H₂O, 100°C70–85>90

Q. Table 2. Key Spectral Data

TechniqueCharacteristic SignalsReference
¹H NMR (DMSO-d₆)δ 1.38 (s, 9H, Boc), 7.2–7.5 (m, aryl)
ESI-MS[M+H]⁺ m/z 348.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

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